molecular formula C8H10F2O2 B2867058 1-Cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 2229595-48-4

1-Cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B2867058
CAS No.: 2229595-48-4
M. Wt: 176.163
InChI Key: FHJWAZKWSRFJHJ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 2229595-48-4 . It has a molecular weight of 176.16 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F2O2/c9-8(10)4-7(8,6(11)12)5-2-1-3-5/h5H,1-4H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (176.16) and its IUPAC name . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Mechanism of Decomposition and Inhibition Applications

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), a compound closely related to 1-Cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid, is studied for its increased reactivity and mechanism of decomposition. It decomposes under near-physiological conditions, primarily through specific-base catalysis. This decomposition pathway and its inhibition properties against 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase with submicromolar affinity are of interest for understanding enzyme activity and potentially modulating ethylene production in plants (Liu et al., 2015).

Synthetic Applications and Tumor Delineation

The synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), which is structurally similar to the target compound, demonstrates its potential as a tumor-avid amino acid for positron emission tomography (PET). This synthesis route and the application in tumor delineation highlight the compound's importance in medical imaging and cancer research (Shoup & Goodman, 1999).

Ring-Opening Reactions and Synthetic Methodology

Research on the ring-opening of donor-acceptor cyclopropanes, including those with cyclobutyl and difluorocyclopropyl groups, by boronic acids and potassium organotrifluoroborates under metal-free conditions, has been developed. This methodology, utilizing trifluoroacetic acid or boron trifluoride as promoters, is significant for synthetic chemistry, offering a new route for the functionalization of cyclopropane and cyclobutane derivatives (Ortega & Csákÿ, 2016).

Enzyme Inhibition and Biological Activities

The biological diversity and activities of natural compounds containing cyclopropane moieties, such as 1-aminocyclopropane-1-carboxylic acid and its structural analogs, have been extensively researched. These compounds exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumor properties. The chapter discusses their isolation, characterization, synthesis, and biological activities, providing insights into the potential applications of this compound in various domains (Coleman & Hudson, 2016).

Properties

IUPAC Name

1-cyclobutyl-2,2-difluorocyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)4-7(8,6(11)12)5-2-1-3-5/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJWAZKWSRFJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CC2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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